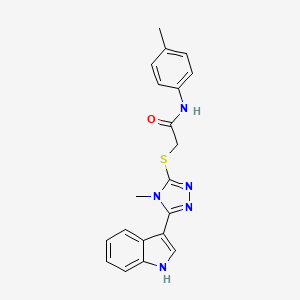

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

Description

This compound features a 1,2,4-triazole core substituted with a 1H-indol-3-yl group at position 5 and a methyl group at position 2. A thioether linkage connects the triazole ring to an acetamide moiety, which is further substituted with a para-tolyl (p-tolyl) group. The indole and triazole motifs are pharmacologically significant, often associated with anticancer, antimicrobial, and receptor-modulating activities .

Properties

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5OS/c1-13-7-9-14(10-8-13)22-18(26)12-27-20-24-23-19(25(20)2)16-11-21-17-6-4-3-5-15(16)17/h3-11,21H,12H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKBJINOSOLPOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps:

Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Synthesis of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.

Thioether Linkage Formation: The thioether linkage is introduced by reacting the triazole derivative with a suitable thiol compound.

Acetamide Formation: The final step involves the acylation of the intermediate with p-tolyl acetic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and triazole rings.

Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thioether linkage.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

Oxidation: Products may include oxidized indole derivatives or triazole oxides.

Reduction: Reduced forms of the acetamide or triazole rings.

Substitution: Substituted derivatives at the thioether linkage.

Scientific Research Applications

Antibacterial Activity

The compound exhibits significant antibacterial properties. Research indicates that derivatives containing the triazole structure show potent activity against various bacteria:

- Minimum Inhibitory Concentrations (MICs) for selected triazole derivatives against common pathogens are summarized below:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Triazole derivative 1 | 0.25 | Staphylococcus aureus |

| Triazole derivative 2 | 0.5 | Escherichia coli |

| Triazole derivative 3 | 1.0 | Bacillus subtilis |

Antifungal Activity

The antifungal efficacy of the compound has also been documented. Studies show that it exhibits activity against Candida albicans , with MIC values comparable to established antifungal agents.

Anticancer Activity

The anticancer potential of this compound is supported by various studies demonstrating its ability to inhibit cancer cell proliferation:

- In vitro assays indicate that certain derivatives significantly reduce the viability of cancer cell lines such as MCF-7 and HCT-116.

The mechanism behind these activities includes:

- Enzyme Inhibition : The triazole moiety inhibits enzymes involved in bacterial and fungal cell wall synthesis.

- Nucleic Acid Interference : Indole derivatives may disrupt nucleic acid synthesis in cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

- Study on Triazole Derivatives : Investigated the antibacterial and anticancer properties of triazole derivatives, showing promising results against resistant bacterial strains and various cancer cell lines .

- Antifungal Efficacy Evaluation : A comparative study demonstrated that certain indole-based triazoles exhibited potent antifungal activity against clinical strains of fungi, suggesting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazole rings can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares the target compound with structurally related derivatives:

Key Observations :

- Indole vs. Heterocyclic Substitutions : The target compound's 1H-indol-3-yl group (electron-rich aromatic system) may enhance π-π stacking or hydrogen bonding in biological targets compared to pyridinyl (VUAA1, OLC15) or furyl (Tryfuzol®) groups .

- Acetamide Tail Variations : The p-tolyl group in the target compound balances lipophilicity and steric bulk, differing from the piperidine (Tryfuzol®) or benzothiazole (3b) moieties, which may alter solubility and target affinity .

- Synthetic Accessibility : Derivatives like 7a (73% yield) and 3b (68% yield) demonstrate moderate-to-good synthetic efficiency, suggesting feasible scalability for the target compound if similar routes are employed .

Molecular Docking and Computational Studies

- Binding Affinity : Derivatives like 7d (N-(2-chlorophenyl)-substituted) showed strong docking scores with CDK5/p25, a cancer-related kinase. The target compound's indole group may form additional van der Waals interactions or hydrogen bonds with kinase active sites .

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is part of a class of compounds known for their diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and pharmacological potential of this compound, drawing on recent studies and findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 1H-indole derivatives with 1,2,4-triazole moieties. The incorporation of sulfur in the form of thioether groups enhances the compound's biological activity. The reaction conditions often include refluxing in organic solvents such as methanol or ethanol under acidic conditions to facilitate the formation of the desired thioamide structure.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that derivatives with a triazole-thioether structure demonstrate potent antibacterial effects against various strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 0.125 μg/mL against resistant strains .

- Antifungal Activity : The incorporation of the triazole ring has been linked to enhanced antifungal activity. For example, certain derivatives exhibited over 90% inhibition against fungal pathogens like Candida albicans at concentrations comparable to established antifungal agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies:

- Cell Line Studies : The compound showed promising results against several cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating effective cytotoxicity at micromolar concentrations (e.g., 6.2 μM for HCT-116) .

The biological activity is believed to stem from several mechanisms:

- Enzyme Inhibition : Compounds like this compound may act as enzyme inhibitors, disrupting metabolic pathways in bacteria and cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the efficacy of similar compounds:

Q & A

Q. What methodologies reconcile discrepancies in biological activity across studies?

- Root Causes : Variability in assay conditions (e.g., cell lines, enzyme isoforms) or impurities in test samples.

- Mitigation :

Dose-Response Curves : EC50/IC50 values standardized across ≥3 independent assays .

Metabolic Stability Tests : Microsomal half-life (t½ > 60 min) confirms bioactivity is intrinsic, not artifact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.